molecular formula C6H12ClNO3 B12442459 6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride

6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride

Cat. No.: B12442459
M. Wt: 181.62 g/mol
InChI Key: VSFKTMRKHVHYJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-hexahydrofuro[3,2-b]furan-3-ol hydrochloride is a synthetic organic compound with the molecular formula C6H13NO2.HCl. It is a white to off-white crystalline powder that is soluble in water. This compound is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-amino-hexahydrofuro[3,2-b]furan-3-ol hydrochloride can be achieved through multiple synthetic routes. One common method involves using hexahydrofuran as the starting material, which undergoes a series of chemical reactions to yield the target compound . The reaction conditions typically include controlled temperatures and the use of specific reagents to facilitate the transformation.

Industrial Production Methods

In industrial settings, the production of 6-amino-hexahydrofuro[3,2-b]furan-3-ol hydrochloride involves large-scale chemical synthesis processes. These processes are optimized for efficiency and yield, often utilizing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-amino-hexahydrofuro[3,2-b]furan-3-ol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted furan derivatives .

Scientific Research Applications

6-amino-hexahydrofuro[3,2-b]furan-3-ol hydrochloride is utilized in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-amino-hexahydrofuro[3,2-b]furan-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-amino-hexahydrofuro[3,2-b]furan-3-ol hydrochloride include:

    Hexahydrofuro[2,3-b]furan-3-ol: A related compound with a similar furan ring structure.

    D-Glucitol, 2-amino-1,43,6-dianhydro-2-deoxy-: Another compound with comparable chemical properties.

Uniqueness

6-amino-hexahydrofuro[3,2-b]furan-3-ol hydrochloride is unique due to its specific amino and hydroxyl functional groups, which confer distinct reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C6H12ClNO3

Molecular Weight

181.62 g/mol

IUPAC Name

3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;hydrochloride

InChI

InChI=1S/C6H11NO3.ClH/c7-3-1-9-6-4(8)2-10-5(3)6;/h3-6,8H,1-2,7H2;1H

InChI Key

VSFKTMRKHVHYJE-UHFFFAOYSA-N

Canonical SMILES

C1C(C2C(O1)C(CO2)O)N.Cl

Origin of Product

United States

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